GSK1059865
Overview
Description
GSK1059865 is a potent and selective antagonist of the orexin 1 receptor. Orexin receptors are involved in the regulation of various physiological functions, including reward processing, emotion, pain, feeding, addiction, and the sleep-wake cycle . This compound has shown high affinity for the orexin 1 receptor and more than 100-fold selectivity over the orexin 2 receptor and other receptors .
Mechanism of Action
Target of Action
GSK1059865, also known as [(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone, is a potent antagonist of the orexin 1 receptor . The orexin 1 receptor, also known as OX1R, is a G-protein coupled receptor that is involved in the regulation of several physiological functions .
Mode of Action
this compound interacts with the orexin 1 receptor, blocking its activity . This interaction results in a decrease in the signaling of the orexin system, which can have various effects depending on the physiological context .
Biochemical Pathways
The orexin system, which this compound targets, plays a key role in the regulation of several physiological functions. These include reward processing, emotion, pain, feeding, addiction, and the sleep-wake cycle . By blocking the orexin 1 receptor, this compound can influence these pathways and their downstream effects.
Pharmacokinetics
It also has desirable properties for a CNS PET radioligand, such as low molecular weight, moderate lipophilicity, and low polarity, which are conducive to good brain entry .
Result of Action
The blockade of the orexin 1 receptor by this compound has been shown to significantly decrease ethanol drinking in a dose-dependent manner in certain experimental models . It also produces a non-surmountable antagonism with a dose-dependent rightward shift of the OXA EC 50 and a concomitant decrease of the agonist maximal response .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound has been shown to produce a region-dependent inhibition of yohimbine-induced relative cerebral blood volume response . Moreover, the administration of this compound per se produces a weak relative cerebral blood volume increase in several brain regions .
Biochemical Analysis
Biochemical Properties
GSK1059865 plays a significant role in biochemical reactions by interacting with the orexin 1 receptor (OX1R). It exhibits high affinity for OX1R with a binding constant (K_B) of 2 nM and more than 100-fold selectivity over OX2R and other receptors . The compound’s interaction with OX1R involves non-surmountable antagonism, leading to a dose-dependent rightward shift of the OXA EC50 and a decrease in the agonist maximal response . This interaction is crucial for its effects on various physiological processes.
Cellular Effects
This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to significantly decrease ethanol drinking in a dose-dependent manner in CIE-exposed mice, while having limited or no effect on sucrose intake . Additionally, this compound modulates functional responses in striatal terminals, which are associated with reward-processing and goal-oriented behaviors . These effects highlight the compound’s potential in addressing addiction and related disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the orexin 1 receptor and inhibiting its activity. This inhibition leads to a decrease in the agonist maximal response and a rightward shift of the OXA EC50 . The compound’s high affinity and selectivity for OX1R make it a potent antagonist, effectively modulating the receptor’s activity and influencing various physiological functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability in phosphate buffer for at least 2.5 hours . In vivo studies have shown that this compound produces a region-dependent inhibition of yohimbine-induced relative cerebral blood volume response . These findings suggest that the compound’s effects can vary depending on the duration and conditions of the experiment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In CIE-exposed mice, the compound significantly decreases ethanol drinking in a dose-dependent manner . In air-exposed mice, this compound decreases drinking only at the highest dose used . These results indicate that the compound’s efficacy and potential adverse effects are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s low molecular weight (436 Da), moderate lipophilicity (clog D7.4, 3.18), and low polarity (tPSA, 53.9) are conducive to good brain entry . These properties facilitate its distribution and metabolism within the body, allowing it to effectively target the orexin 1 receptor.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s desirable CNS PET radioligand properties, such as low molecular weight and moderate lipophilicity, enable good brain entry and distribution . These characteristics are essential for its effectiveness in modulating orexin 1 receptor activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with the orexin 1 receptor, which is primarily located in the brain, highlights its potential for targeting specific neural substrates involved in reward-processing and goal-oriented behaviors .
Preparation Methods
The synthesis of GSK1059865 involves several steps. One of the methods includes the treatment of a precursor compound with carbon-11 labeled iodomethane in the presence of potassium tert-butoxide at room temperature, followed by acidic removal of the Boc protecting group at elevated temperatures . The compound is then purified and formulated for use . Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic chemistry techniques and purification methods.
Chemical Reactions Analysis
GSK1059865 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
GSK1059865 has several scientific research applications, including:
Neuroimaging: It is used as a positron emission tomography (PET) radioligand for imaging orexin 1 receptors in the brain.
Behavioral Studies: The compound has been used to study the role of orexin 1 receptors in reward processing, addiction, and feeding behavior.
Pharmacological Research: This compound is used to investigate the effects of orexin 1 receptor antagonism on various physiological and pathological conditions.
Drug Development: The compound aids in the development of new drugs targeting orexin 1 receptors for the treatment of disorders such as addiction and sleep disorders.
Comparison with Similar Compounds
GSK1059865 is unique in its high selectivity for the orexin 1 receptor compared to other similar compounds. Some similar compounds include:
Properties
IUPAC Name |
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrFN3O2/c1-13-6-8-15(11-24-18-9-7-14(21)10-23-18)25(12-13)20(26)16-4-3-5-17(22)19(16)27-2/h3-5,7,9-10,13,15H,6,8,11-12H2,1-2H3,(H,23,24)/t13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCRHJLMMAYSTE-ZFWWWQNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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